5,7-Dibromothiazolo[4,5-d]pyrimidine

Medicinal Chemistry Organic Synthesis Drug Discovery

This 5,7-dibromo intermediate is the definitive starting point for medicinal chemists targeting purine isosteres. The specific 5,7-dibromo pattern allows predictable orthogonal functionalization—install a probe at one position and a warhead at the other—unlike monobromo or mixed-halogen analogs. Backed by demonstrated CDK1 nanomolar activity and immunomodulatory potential, it is the rational choice for building diverse, patentable compound libraries. Secure your supply of the authentic scaffold today.

Molecular Formula C5HBr2N3S
Molecular Weight 294.96 g/mol
CAS No. 1935569-03-1
Cat. No. B1459812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromothiazolo[4,5-d]pyrimidine
CAS1935569-03-1
Molecular FormulaC5HBr2N3S
Molecular Weight294.96 g/mol
Structural Identifiers
SMILESC1=NC2=C(S1)C(=NC(=N2)Br)Br
InChIInChI=1S/C5HBr2N3S/c6-3-2-4(8-1-11-2)10-5(7)9-3/h1H
InChIKeyDNAWPBFGKMGMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dibromothiazolo[4,5-d]pyrimidine (CAS 1935569-03-1) as a Strategic Purine Isostere Building Block for Kinase-Targeted Drug Discovery


5,7-Dibromothiazolo[4,5-d]pyrimidine (CAS 1935569-03-1) is a heterocyclic small molecule that serves as a key synthetic intermediate, primarily valued for its structural role as a 7-thia analog of purine [1]. This compound is part of the thiazolo[4,5-d]pyrimidine scaffold family, which is recognized as a privileged structure in medicinal chemistry [2]. Its molecular architecture, featuring a fused thiazole-pyrimidine core with two bromine atoms at the 5- and 7-positions (Molecular Formula: C5HBr2N3S; Molecular Weight: 294.96 g/mol), is designed for sequential and regioselective functionalization . This enables the rapid exploration of structure-activity relationships (SAR) for drug targets, notably kinases and other purine-binding proteins, making it a foundational intermediate rather than a standalone active pharmaceutical ingredient [3].

Why Substituting 5,7-Dibromothiazolo[4,5-d]pyrimidine with Generic Analogs Compromises Synthetic Versatility and SAR Precision


Generic substitution of 5,7-dibromothiazolo[4,5-d]pyrimidine is not a viable strategy for rigorous medicinal chemistry programs. While alternative halogenated thiazolopyrimidines exist, the specific 5,7-dibromo substitution pattern is critical for enabling a unique and predictable two-step, orthogonal functionalization sequence that other analogs cannot replicate [1]. For instance, monobromo analogs (e.g., 5-bromo or 7-bromo) or mixed halogen variants (e.g., chloro/bromo) impose synthetic limitations, restricting derivatization options and potentially leading to different regioselectivity or less efficient cross-coupling reactions. Furthermore, the specific electron-withdrawing effects of the bromine atoms at these positions influence the scaffold's reactivity and, by extension, the biological profile of downstream derivatives [2]. Directly adopting data from one halogenated analog to another is scientifically unsound, as even minor changes in the heterocyclic core or substitution pattern can profoundly alter target binding and selectivity [3]. The quantitative evidence below demonstrates that the dual bromine motif is not merely an incremental change but a defining feature for achieving predictable synthetic outcomes and exploring a distinct chemical space within purine isostere libraries.

Quantitative Differentiation of 5,7-Dibromothiazolo[4,5-d]pyrimidine: A Comparative Evidence Guide for Scientific Procurement


Dual Bromine Atoms at Positions 5 and 7 Enable a Predictable Two-Step Functionalization Sequence Unavailable in Monohalogenated Analogs

Unlike monobromo analogs such as 5-bromothiazolo[4,5-d]pyrimidine or 7-bromothiazolo[4,5-d]pyrimidine, which offer only a single site for derivatization, 5,7-dibromothiazolo[4,5-d]pyrimidine possesses two synthetically distinct C-Br bonds. This structural feature allows for sequential, orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install diverse functional groups at defined positions, enabling a systematic exploration of structure-activity relationships (SAR) [1]. The presence of two reactive handles (molecular weight: 294.96 g/mol, purity specification: 95%) facilitates a more efficient and versatile library synthesis compared to mono-substituted alternatives .

Medicinal Chemistry Organic Synthesis Drug Discovery

Regioselective Reactivity at C5 and C7 Enables Orthogonal Synthesis of Diverse Purine Isostere Libraries

Synthetic protocols for related thiazolo[4,5-d]pyrimidines indicate that the bromine atoms at the 5- and 7-positions exhibit distinct reactivity profiles. The C5-Br bond on the pyrimidine ring is generally more electrophilic and susceptible to nucleophilic aromatic substitution or metal-catalyzed cross-coupling compared to the C7-Br on the thiazole ring [1]. This differential reactivity, established in synthetic studies of 5,7-disubstituted analogs, allows for the sequential, orthogonal installation of two different functional groups, a capability that monobromo or non-halogenated scaffolds lack [2].

Medicinal Chemistry Organic Synthesis Drug Discovery

Class-Specific Kinase Inhibition Potential: A Comparison of Thiazolopyrimidine Scaffold Activity Against Purine Isosteres

The thiazolo[4,5-d]pyrimidine scaffold, as a purine isostere, is a validated core for designing ATP-competitive kinase inhibitors [1]. For instance, a related 7-chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione derivative demonstrated potent CDK1 inhibition with an IC50 of 97 nM ± 2.33, leading to G2/M cell cycle arrest and apoptosis in HCT-116 colorectal carcinoma cells (IC50 = 5.33 µM ± 0.69) [2]. While 5,7-dibromothiazolo[4,5-d]pyrimidine is a precursor, the bromine atoms at the 5- and 7-positions are the key handles for introducing substituents that modulate this kinase inhibition profile, a feature not directly available from the non-halogenated parent scaffold [3].

Kinase Inhibition Cancer Research Medicinal Chemistry

Optimal Research Applications for 5,7-Dibromothiazolo[4,5-d]pyrimidine Based on Its Unique Synthetic Profile


Parallel Library Synthesis for Kinase-Targeted Lead Discovery

Medicinal chemists seeking to explore the kinase inhibitory potential of the thiazolo[4,5-d]pyrimidine scaffold should prioritize 5,7-dibromothiazolo[4,5-d]pyrimidine. Its dual bromine substitution enables the creation of diverse, asymmetrically substituted compound libraries through sequential, orthogonal cross-coupling reactions [1]. This approach is directly supported by the scaffold's demonstrated potential in generating nanomolar CDK1 inhibitors, making it a high-value intermediate for hit-to-lead campaigns [2].

Development of Next-Generation Antiviral and Immunomodulatory Agents

Given the established biological activity of 5,7-disubstituted thiazolo[4,5-d]pyrimidines in antiviral and immunomodulatory contexts, this dibromo intermediate is the logical starting point for developing new compounds targeting these therapeutic areas [3]. The ability to systematically install diverse groups at the 5- and 7-positions is crucial for optimizing both antiviral potency and selectivity against host targets, a key requirement for advancing beyond early-stage leads [4].

Investigating Purine-Binding Protein Interactions via Tailored Chemical Probes

The purine isosteric nature of the thiazolo[4,5-d]pyrimidine core positions 5,7-dibromothiazolo[4,5-d]pyrimidine as an ideal platform for constructing chemical probes to study ATP- or GTP-binding proteins [5]. The sequential derivatization strategy allows for the incorporation of an affinity tag or a photo-crosslinking group at one position and a functional moiety at the other, enabling precise target engagement studies [6]. This capability surpasses what is feasible with simpler, mono-functionalized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dibromothiazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.